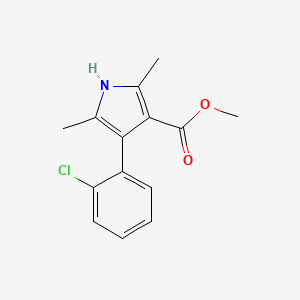

methyl 4-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl-4-(2-Chlorphenyl)-2,5-dimethyl-1H-pyrrol-3-carboxylat ist eine organische Verbindung, die zur Klasse der Pyrrole gehört. Diese Verbindung zeichnet sich durch einen Pyrrolring aus, der mit einer 2-Chlorphenylgruppe, zwei Methylgruppen und einem Carboxylatester substituiert ist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-4-(2-Chlorphenyl)-2,5-dimethyl-1H-pyrrol-3-carboxylat umfasst typischerweise die folgenden Schritte:

Bildung des Pyrrolrings: Der Pyrrolring kann durch eine Paal-Knorr-Synthese hergestellt werden, bei der eine 1,4-Dicarbonylverbindung mit Ammoniak oder einem Amin reagiert.

Substitutionsreaktionen:

Veresterung: Der Carboxylatester wird durch Reaktion der Carbonsäure mit Methanol in Gegenwart eines sauren Katalysators gebildet.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann optimierte Versionen der oben genannten Synthesewege beinhalten, die sich auf die Maximierung der Ausbeute und Reinheit konzentrieren und gleichzeitig die Kosten und Umweltauswirkungen minimieren. Techniken wie die kontinuierliche Fließsynthese und die Anwendung grüner Chemieprinzipien werden häufig eingesetzt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

Substitution Reactions:

Esterification: The carboxylate ester is formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Diese Verbindung kann Oxidationsreaktionen eingehen, typischerweise an den Methylgruppen oder am Pyrrolring.

Reduktion: Reduktionsreaktionen können den Carboxylatester oder die Chlorphenylgruppe angreifen.

Substitution: Die Chlorphenylgruppe kann an nukleophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) oder Lithiumaluminiumhydrid (LiAlH4).

Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte

Oxidation: Produkte können Carbonsäuren oder Ketone sein.

Reduktion: Alkohole oder Amine können gebildet werden.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird Methyl-4-(2-Chlorphenyl)-2,5-dimethyl-1H-pyrrol-3-carboxylat als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Wege.

Biologie

In der biologischen Forschung kann diese Verbindung verwendet werden, um die Auswirkungen von Pyrrolderivaten auf biologische Systeme zu untersuchen. Sie kann als Modellverbindung dienen, um die Interaktionen ähnlicher Strukturen mit biologischen Zielen zu verstehen.

Medizin

Potenzielle medizinische Anwendungen umfassen die Entwicklung neuer Arzneimittel. Die Struktur der Verbindung legt nahe, dass sie mit verschiedenen biologischen Zielen interagieren könnte, was sie zu einem Kandidaten für die Medikamentenfindung und -entwicklung macht.

Industrie

In der Industrie kann diese Verbindung bei der Synthese von Farbstoffen, Pigmenten und anderen Materialien verwendet werden. Ihre chemischen Eigenschaften machen sie für verschiedene industrielle Anwendungen geeignet, einschließlich der Produktion von Spezialchemikalien.

Wirkmechanismus

Der Mechanismus, durch den Methyl-4-(2-Chlorphenyl)-2,5-dimethyl-1H-pyrrol-3-carboxylat seine Wirkungen entfaltet, hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren und deren Aktivität verändern. Die Chlorphenylgruppe und der Pyrrolring sind wahrscheinlich der Schlüssel zu seiner Bindung und Aktivität.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, methyl 4-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the effects of pyrrole derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In industry, this compound can be used in the synthesis of dyes, pigments, and other materials. Its chemical properties make it suitable for various industrial applications, including the production of specialty chemicals.

Wirkmechanismus

The mechanism by which methyl 4-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorophenyl group and the pyrrole ring are likely key to its binding and activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Methyl-4-phenyl-2,5-dimethyl-1H-pyrrol-3-carboxylat: Fehlt das Chloratom, was sich auf seine Reaktivität und biologische Aktivität auswirken kann.

Ethyl-4-(2-Chlorphenyl)-2,5-dimethyl-1H-pyrrol-3-carboxylat: Ähnliche Struktur, aber mit einem Ethylester anstelle eines Methylesters, was möglicherweise seine physikalischen und chemischen Eigenschaften verändert.

Einzigartigkeit

Methyl-4-(2-Chlorphenyl)-2,5-dimethyl-1H-pyrrol-3-carboxylat ist aufgrund des Vorhandenseins der 2-Chlorphenylgruppe einzigartig, die seine chemische Reaktivität und biologischen Interaktionen erheblich beeinflussen kann. Dies macht es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen.

Eigenschaften

Molekularformel |

C14H14ClNO2 |

|---|---|

Molekulargewicht |

263.72 g/mol |

IUPAC-Name |

methyl 4-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C14H14ClNO2/c1-8-12(10-6-4-5-7-11(10)15)13(9(2)16-8)14(17)18-3/h4-7,16H,1-3H3 |

InChI-Schlüssel |

ILQVFUKWRUSVKV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-chloroaniline](/img/structure/B11539624.png)

![2-(1,3-benzothiazol-2-yl)-4-{[(Z)-(3-chloro-4-methoxyphenyl)methylidene]amino}phenol](/img/structure/B11539626.png)

![N-[(E)-(4-nitrophenyl)methylidene]-1,3-diphenyl-1H-pyrazol-5-amine](/img/structure/B11539627.png)

![5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11539633.png)

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11539635.png)

![4-[(E)-{2-[(2,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11539649.png)

![(4Z)-4-{[2-(2,4-dinitrophenyl)hydrazinyl]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11539656.png)

![methyl 4-{(E)-[(2-hydroxy-5-methylphenyl)imino]methyl}benzoate](/img/structure/B11539661.png)

![(1Z)-1-(3,5-dibromo-2-methoxybenzylidene)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B11539681.png)

![4-(azepan-1-yl)-6-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11539688.png)

![6-amino-4-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11539692.png)

![3-amino-N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11539694.png)